![molecular formula C5H8N2O B048010 Morpholine-3-carbonitrile CAS No. 97039-63-9](/img/structure/B48010.png)
Morpholine-3-carbonitrile
Overview
Description
Morpholine-3-carbonitrile is a chemical compound with the molecular formula C5H8N2O . Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules . It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes .
Synthesis Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
Morpholine is a versatile and readily accessible synthetic building block. It is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies . This versatile scaffold, appropriately substituted, possesses a wide range of biological activities .
Chemical Reactions Analysis
The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies . This versatile scaffold, appropriately substituted, possesses a wide range of biological activities .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Morpholine-3-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity, particularly the nitrile group, allows for cyclization reactions that are fundamental in creating rings essential to many biologically active molecules .
Pharmaceutical Research
In the pharmaceutical industry, Morpholine-3-carbonitrile is explored for its potential in drug development. Its derivatives are studied for anti-inflammatory and anti-tumor activities, making it a valuable compound for creating new medications.
Agricultural Chemistry
This compound finds applications in agricultural chemistry research, where it may be used to develop new pesticides or herbicides. Its structural versatility allows for the creation of compounds that can interact with a variety of biological targets in pests and weeds.
Material Science
Morpholine-3-carbonitrile is utilized in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form conductive polymers is of particular interest in creating more efficient electronic devices .
Analytical Chemistry
Analytical methods involving Morpholine-3-carbonitrile include high-performance liquid chromatography and gas chromatography. These techniques are crucial for the detection and quantification of this compound in various matrices, which is important for both quality control and research purposes.
Environmental Studies
Due to its potential use in various industries, the environmental impact of Morpholine-3-carbonitrile is also a significant area of study. Research is conducted to understand its biodegradability, toxicity, and long-term effects on ecosystems.
Mechanism of Action
Target of Action
Morpholine-3-carbonitrile is a complex compound with a wide range of potential targets. It has been found to have antibacterial properties, particularly against Staphylococcus aureus . The primary targets of Morpholine-3-carbonitrile are the bacterial cells themselves, where it interacts with the bacterial membrane and induces reactive oxygen species (ROS) production .
Mode of Action
Morpholine-3-carbonitrile interacts with its targets through a multi-target mechanism . It has been shown to destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
Its ability to induce ros production suggests that it may interfere with the oxidative stress response in bacteria . This can lead to DNA damage, protein denaturation, and ultimately cell death .
Pharmacokinetics
Its potent antibacterial activity suggests that it may have good bioavailability .
Result of Action
The result of Morpholine-3-carbonitrile’s action is the death of bacterial cells. It achieves this by damaging the bacterial membrane and inducing ROS production, which leads to DNA damage and protein denaturation . Furthermore, Morpholine-3-carbonitrile has been shown to remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .
Action Environment
The action of Morpholine-3-carbonitrile can be influenced by various environmental factors. For example, the presence of other antibiotics can enhance its activity . .
Safety and Hazards
Future Directions
Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .
properties
IUPAC Name |
morpholine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGILAPKWVHCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541021 | |
Record name | Morpholine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3-carbonitrile | |
CAS RN |
97039-63-9 | |
Record name | Morpholine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the one-pot synthesis method described in the research paper?
A: The research by [, ] describes a one-pot synthesis method for creating 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl) morpholine-3-carbonitrile derivatives. This method utilizes a copper(I)-catalyzed three-component reaction involving morpholine-3-carbonitrile, propargyl bromide, and aryl azides in a [BMIM][PF6]-H2O system. This approach offers several advantages over traditional multi-step synthesis procedures, including:
Q2: What are the potential applications of the synthesized compounds based on the research findings?
A: The research [, ] focuses on the synthesis and antimicrobial evaluation of 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl) morpholine-3-carbonitrile derivatives. The study specifically found that compounds 1a, 1c, 1d, and 1e displayed significant antimicrobial activity against the tested organisms. This suggests that these compounds, or their derivatives, hold promise as potential candidates for the development of new antimicrobial agents. Further research is needed to explore their efficacy against a broader range of microorganisms and to evaluate their safety and pharmacokinetic profiles.
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